molecular formula C10H13ClFNO2 B13194628 N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride

N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride

Cat. No.: B13194628
M. Wt: 233.67 g/mol
InChI Key: NMKUDRCKKSKMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamine hydrochloride is a chemical compound with the molecular formula C10H13ClFNO2 It is known for its unique structure, which includes a benzodioxin ring substituted with a fluorine atom and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamine hydrochloride typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxin.

    Fluorination: The next step is the introduction of the fluorine atom at the 6-position of the benzodioxin ring. This can be done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst.

    Amination: The final step involves the introduction of the methylamine group. This can be achieved through a nucleophilic substitution reaction using methylamine hydrochloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methylamine hydrochloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized benzodioxin derivatives.

    Reduction: Formation of reduced benzodioxin derivatives.

    Substitution: Formation of substituted benzodioxin derivatives.

Scientific Research Applications

(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxan-6-amine: Similar structure but lacks the fluorine atom and methylamine group.

    6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine: Similar structure but lacks the methylamine group.

Uniqueness

(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamine hydrochloride is unique due to the presence of both the fluorine atom and the methylamine group, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

1-(6-fluoro-4H-1,3-benzodioxin-8-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C10H12FNO2.ClH/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8;/h2-3,12H,4-6H2,1H3;1H

InChI Key

NMKUDRCKKSKMBP-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC2=C1OCOC2)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.